Ftisadtsk

Signature Peptide Stability Deamidation Monitoring LC-MS/MS Assay Development

Quantification bias from unstable surrogate peptides compromises trastuzumab LC-MS/MS assay accuracy. FTISADTSK is the validated solution: a non-CDR tryptic peptide resistant to in vivo deamidation. - **Precision**: <12.7% CV, 0.5-500 μg/mL linear range - **Sensitivity**: LLOQ 10 ng/mL (2.5-fold lower than DTYIHWVR) - **Stability**: Peak area RSD 2.5% over 1,000 injections - **Use Case**: Multiplexed SRM for % deamidation quantitation (up to 25% in vivo)

Molecular Formula C42H68N10O16
Molecular Weight 969.0 g/mol
Cat. No. B12421236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtisadtsk
Molecular FormulaC42H68N10O16
Molecular Weight969.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C42H68N10O16/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-/m0/s1
InChIKeyRWCAPLOZSLPNEV-BNFYKCPDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTISADTSK: Stable Peptide for Trastuzumab Quantification


FTISADTSK (CAS 1431957-73-1; C42H68N10O16; MW 969.05) is an endogenous stable signature peptide derived from the heavy chain (amino acids 68–76) of the monoclonal antibody trastuzumab [1]. It is used exclusively as a surrogate analyte in selected reaction monitoring (SRM) LC-MS/MS assays to quantify trastuzumab and its biotransformation products in biological matrices [2]. The peptide is not a therapeutic agent and possesses no intrinsic biological activity; its value is purely as a bioanalytical tool for therapeutic drug monitoring and pharmacokinetic studies.

Identity Tryptic peptide from trastuzumab heavy chain (aa 68–76)
Sequence location Framework region outside CDR, no deamidation site
Use context Surrogate peptide for LC-MS/MS SRM quantification of trastuzumab

Why FTISADTSK Cannot Be Replaced


Substituting FTISADTSK with alternative trastuzumab-derived signature peptides (e.g., IYPTNGYTR, DTYIHWVR) or using ligand-binding assays (ELISA) fundamentally alters the measured analyte. IYPTNGYTR, located in the complementarity-determining region (CDR), undergoes rapid in vivo deamidation, causing its concentration to diverge from total trastuzumab by up to 25-37% in patient samples [1]. In contrast, FTISADTSK resides outside the CDR, remains stable under all relevant pH conditions, and accurately reflects total trastuzumab concentration independent of post-translational modifications [1]. ELISA methods further underestimate trastuzumab due to loss of antibody recognition upon deamidation [1]. Therefore, FTISADTSK is the required choice for studies demanding accurate quantification of total trastuzumab.

Deamidation Susceptibility
Alternative tryptic peptide IYPTNGYTR undergoes substantial deamidation (up to 37% in vitro), which can bias total drug quantification; FTISADTSK remains unmodified.
MRM Response & Matrix Interference
Other candidate peptides (e.g., GLEWVAR, YADSVK) exhibit lower MRM response or higher background, risking quantification accuracy in complex matrices.

Evidence for FTISADTSK Selection


In Vivo Deamidation Stability

FTISADTSK demonstrates complete stability across pH 7.0–8.5 during tryptic digestion, whereas the CDR-located peptide IYPTNGYTR undergoes rapid deamidation at pH ≥7.5 [1]. In vitro, this deamidation leads to a substantial overestimation of deamidated product concentrations in plasma, and in patients, deamidation accounts for up to 25% of total trastuzumab after months of treatment [1].

Deamidation Stability
Direct comparison
FTISADTSK: no detectable deamidation; IYPTNGYTR: up to 37% deamidation in vitro (56 days) and up to 25% in human plasma research samples
Supports total trastuzumab quantification without modification bias.
Based on forced degradation study and human plasma research samples from trastuzumab-treated individuals.
Signature Peptide Stability Deamidation Monitoring LC-MS/MS Assay Development

LLOQ Sensitivity Advantage

In a fully validated LC-MS/MS method employing aptamer-based purification of trastuzumab from human serum, FTISADTSK served as the surrogate peptide. The intra- and inter-day precision (%CV) was <12.7%, and accuracy (%bias) was <8.64% across quality control samples [1]. This performance meets international bioanalytical guidelines.

LLOQ Sensitivity
Direct comparison
10 ng/mL (FTISADTSK) vs. 25 ng/mL (DTYIHWVR)
Enables quantification at lower concentration levels in research matrices.
Plasma immunoaffinity purification, UPLC-MRM on Xevo TQ-XS.
Therapeutic Drug Monitoring Aptamer Purification Assay Validation

Accuracy and Precision Validation

A microflow LC-MS/MS system using FTISADTSK as the signature peptide for trastuzumab emtansine demonstrated outstanding reproducibility over 1,000 consecutive trap-and-elute injections, with a relative standard deviation (RSD) of only 2.5% for normalized peak areas [1]. This level of robustness is critical for large-scale bioanalytical studies.

Precision & Accuracy
Cross-study comparable
Intra-/inter-day precision
Meets bioanalytical validation review criteria in human plasma research matrices.
Reported across multiple validated LC-MS/MS methods.
MRM Response Quality
Direct comparison
FTISADTSK selected over GLEWVAR, YADSVK, LLIYSASFLYSGVPSR due to higher MRM response, minimal background, r² >0.99
Supports robust, interference-free quantification in serum research samples.
nSMOL proteolysis, serum matrix, LC-MS/MS SRM.
Peak Area Stability
Supporting evidence
Normalized peak area RSD 2.5% over 1,000 consecutive injections; retention time RSD 0.5%
Supports high-throughput, robust bioanalytical workflows.
Microflow LC-MS/MS, trap-and-elute mode.
Microflow LC-MS Biopharmaceutical Analysis System Suitability

MRM Response and Minimal Interference

Comparison of the FTISADTSK-based LC-MS/MS method with a validated ELISA revealed a critical difference: ELISA underestimates trastuzumab concentration by up to 25% in patient samples because deamidation in the CDR abolishes antibody recognition [1]. FTISADTSK, being outside the CDR, quantifies total trastuzumab regardless of deamidation state.

MRM Response Quality
Direct comparison
FTISADTSK selected over GLEWVAR, YADSVK, LLIYSASFLYSGVPSR due to higher MRM response, minimal background, r² >0.99
Supports robust, interference-free quantification in serum research samples.
nSMOL proteolysis, serum matrix, LC-MS/MS SRM.
Total Antibody Quantification Deamidation Bias LC-MS vs ELISA

Peak Area Stability and Robustness

The use of a stable isotope-labeled analog (*FTISADTSK, containing 13C9,15N-labeled phenylalanine) as an internal standard minimized inter-sample variability, enabling detection with a high correlation coefficient (r² > 0.99) over a 0.5–250 μg/mL range [1].

Peak Area Stability
Supporting evidence
Normalized peak area RSD 2.5% over 1,000 consecutive injections; retention time RSD 0.5%
Supports high-throughput, robust bioanalytical workflows.
Microflow LC-MS/MS, trap-and-elute mode.
Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Applications of FTISADTSK


Clinical Pharmacokinetics and TDM

FTISADTSK is the preferred surrogate peptide for LC-MS/MS assays quantifying total trastuzumab in patient serum or plasma. Its stability ensures that measured concentrations reflect the actual drug exposure, avoiding the 25% underestimation seen with ELISA due to CDR deamidation [1]. This is critical for dose individualization and correlation with clinical outcomes.

Biotransformation and Stability Monitoring

In comparative PK studies of trastuzumab biosimilars or antibody-drug conjugates (e.g., trastuzumab emtansine), FTISADTSK provides a universal, modification-independent measure of total antibody. The high reproducibility (RSD 2.5% over 1,000 injections) supports large-batch analysis [1].

High-Sensitivity Bioanalysis

When used in multiplexed SRM assays alongside deamidation-sensitive peptides (IYPTNGYTR and its products), FTISADTSK serves as the stable reference for total trastuzumab, enabling precise calculation of the fraction of drug that has undergone deamidation in vivo [1].

QC and Batch Release Testing

The peptide's well-characterized MS/MS transitions (e.g., 485.2+ → 343.2+, 608.3+, 721.4+) and availability of a stable isotope-labeled internal standard make FTISADTSK an ideal candidate for developing validated LC-MS/MS methods compliant with FDA/EMA bioanalytical guidelines [1][2].

Application
Selection Property
Validation Focus
Pharmacokinetic Research Monitoring
Stable, non-CDR surrogate peptide sequence
Total trastuzumab concentration-response correlation in plasma research matrices
Biotransformation & Stability Studies
Invariant reference signal for multiplexed deamidation analysis
% deamidation assessment in research samples
High-Sensitivity Bioanalysis
LLOQ of 10 ng/mL in plasma research matrices
Low-concentration pharmacokinetic profiling
Pharmaceutical QC & Batch Consistency
Validated LC-MS/MS method with high peak area stability (RSD 2.5%)
Identity, purity, and batch-to-batch consistency testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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